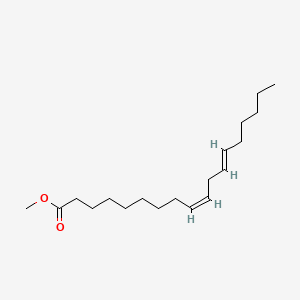

Methyl (9Z,12E)-octadeca-9,12-dienoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

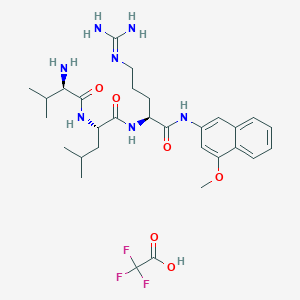

“Methyl (9Z,12E)-octadeca-9,12-dienoate”, also known as “Methyl linoleate”, is a compound with the molecular formula C19H34O2 . It is a methyl ester of linoleic acid . The molecule contains 19 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms .

Molecular Structure Analysis

The molecule contains a total of 52 bonds. There are 20 non-H bonds, 4 multiple bonds, 14 rotatable bonds, 4 double bonds, and 1 ester (aliphatic) .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 294.4721 . The heat of formation of the compound in its liquid state is -604.88 kJ/mol, and the heat of combustion is -11690.1 ± 1.5 kJ/mol .作用機序

Target of Action

Methyl (9Z,12E)-octadeca-9,12-dienoate, also known as methyl linoleate, primarily targets enzymes involved in lipid metabolism. One of its key targets is the enzyme lipoxygenase, which plays a crucial role in the oxidation of polyunsaturated fatty acids to form lipid hydroperoxides .

Mode of Action

Methyl linoleate interacts with lipoxygenase by serving as a substrate. The enzyme catalyzes the oxygenation of the compound, leading to the formation of hydroperoxides. This interaction results in the alteration of the lipid profile within the cell, influencing various cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by methyl linoleate is the lipoxygenase pathway. This pathway is involved in the production of signaling molecules such as leukotrienes and hydroxyeicosatetraenoic acids (HETEs), which are important in inflammatory responses and cellular signaling . The downstream effects include modulation of inflammation, cell proliferation, and apoptosis.

Pharmacokinetics

The pharmacokinetics of methyl linoleate involve its absorption, distribution, metabolism, and excretion (ADME). Upon administration, it is absorbed through the gastrointestinal tract and distributed throughout the body. It undergoes metabolism primarily in the liver, where it is converted into various metabolites. The bioavailability of methyl linoleate is influenced by its lipophilic nature, which facilitates its incorporation into cell membranes .

Result of Action

At the molecular level, the action of methyl linoleate results in the production of lipid hydroperoxides, which can further decompose into reactive aldehydes and other signaling molecules. These products can modulate cellular processes such as inflammation, oxidative stress, and cell death. At the cellular level, these changes can influence cell signaling pathways, leading to altered gene expression and cellular responses .

Action Environment

The efficacy and stability of methyl linoleate are influenced by environmental factors such as temperature, pH, and the presence of antioxidants. Higher temperatures and acidic conditions can accelerate the oxidation process, leading to a faster degradation of the compound. Antioxidants can inhibit the oxidation of methyl linoleate, thereby enhancing its stability and prolonging its action .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (9Z,12E)-octadeca-9,12-dienoate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Methyl oleate", "9-bromo-non-1-ene", "Sodium hydride", "Palladium(II) acetate", "Triphenylphosphine", "1,4-benzoquinone", "Methanol", "Tetrahydrofuran", "Chloroform", "Sodium chloride", "Water" ], "Reaction": [ "Methyl oleate is reacted with 9-bromo-non-1-ene in the presence of sodium hydride to form methyl (9Z)-non-9-enoate.", "Methyl (9Z)-non-9-enoate is then reacted with 9-bromo-non-1-ene in the presence of palladium(II) acetate and triphenylphosphine to form methyl (9Z,12E)-octadeca-9,12-dienoate.", "The reaction mixture is then treated with 1,4-benzoquinone to remove any remaining palladium catalyst.", "The product is purified by column chromatography using a mixture of methanol and chloroform as the eluent.", "The purified product is then washed with water and dried over sodium chloride to obtain the final product." ] } | |

CAS番号 |

20221-27-6 |

分子式 |

C19H34O2 |

分子量 |

294.5 g/mol |

IUPAC名 |

methyl (9E,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10+ |

InChIキー |

WTTJVINHCBCLGX-QEFCTBRHSA-N |

異性体SMILES |

CCCCC/C=C\C/C=C/CCCCCCCC(=O)OC |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC |

正規SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B3420761.png)

![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3420801.png)

![24-Methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrate](/img/structure/B3420816.png)